Tetrachloroterephthaloyl fluoride

Description

Tetrachloroterephthaloyl chloride (CAS 719-32-4), with the molecular formula C₈Cl₆O₂ and molecular weight 340.81 g/mol, is a highly chlorinated aromatic acyl chloride. It is structurally characterized by two carbonyl chloride groups and four additional chlorine atoms substituted symmetrically on the benzene ring (positions 2, 3, 5, and 6) . This compound is synthesized via chlorination of terephthaloyl chloride or terephthalic acid in chlorosulfonic acid, enabling full substitution of hydrogen atoms on the aromatic ring . Its primary applications include the synthesis of halogenated polymers, such as polyesters with enhanced flame-retardant properties and liquid oxygen (LOX) compatibility for aerospace materials .

Properties

IUPAC Name |

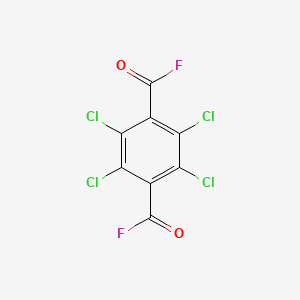

2,3,5,6-tetrachlorobenzene-1,4-dicarbonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4F2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTOCEBLEDNJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)F)Cl)Cl)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Tetrachloroterephthaloyl Chloride

The primary route to this compound involves the reaction of tetrachloroterephthaloyl chloride with potassium fluoride (KF) in polar aprotic solvents. This method, detailed in EP0140482A2, demonstrates that KF acts as both a fluorinating agent and a base, displacing chloride ions from the acyl groups. Key variables include:

-

Solvent selection : Sulpholane, diglyme, and dimethylacetamide are optimal for stabilizing intermediates.

-

Temperature : Reactions proceed at 120–150°C, with higher temperatures favoring complete fluorination of acyl chlorides.

-

Catalysts : Tetrabutyl ammonium bromide enhances reaction rates by facilitating fluoride ion dissociation.

For example, heating tetrachloroterephthaloyl chloride (67.5 g) with KF (85.3 g) in sulpholane at 130°C for 12 hours yields tetrafluoroterephthaloyl fluoride (46 g, 80% purity) after vacuum distillation. Adjusting the solvent-to-KF ratio or introducing catalytic additives modifies the degree of fluorination, enabling partial conversion to this compound as an intermediate.

Solvent-Mediated Reaction Optimization

The choice of solvent significantly impacts reaction efficiency. Polar solvents like sulpholane and diglyme exhibit high boiling points and excellent KF solubility, enabling prolonged reflux without decomposition. Comparative studies from EP0140482A2 reveal:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulpholane | 130 | 12 | 68 | 80 |

| Diglyme | 150 | 21 | 54 | 72 |

| Dimethylacetamide | 120 | 6 | 62 | 85 |

Sulpholane achieves the highest yield due to its superior thermal stability, while dimethylacetamide offers faster reaction kinetics.

Catalytic Fluorination Strategies

Role of Phase-Transfer Catalysts

Quaternary ammonium salts, such as tetrabutyl ammonium bromide, accelerate fluoride ion transfer to the acyl chloride groups. In Example 3 of EP0140482A2, adding 0.5 g of this catalyst at 120°C reduces reaction time from 21 to 14 hours while improving selectivity for tetrafluoroterephthaloyl fluoride (78% yield). The mechanism involves ion-pair formation, which lowers the activation energy for nucleophilic substitution.

Solvent-Free Fluorination

Experiments using diphenyl sulphone as a molten solvent eliminate volatile byproducts, simplifying purification. Heating tetrachloroterephthaloyl chloride (8.75 g) with KF (10.2 g) and diphenyl sulphone at 150°C for 3 hours produces this compound in 71% yield after distillation. This method avoids solvent recovery steps, reducing operational costs.

Analytical Characterization and Quality Control

Distillation and Isolation

Vacuum distillation (20 mm Hg) separates this compound from unreacted starting materials and oligomers. Collecting fractions between 110°C and 140°C ensures minimal contamination by dichloro-difluoro or monochloro-trifluoro byproducts.

Spectroscopic Validation

Infrared (IR) spectroscopy confirms successful fluorination via the disappearance of C-Cl stretches (750 cm⁻¹) and emergence of C-F vibrations (1,240 cm⁻¹). Nuclear magnetic resonance (NMR) further resolves substituent patterns on the aromatic ring.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot studies suggest that continuous flow systems enhance heat transfer and reduce side reactions. Maintaining a residence time of 2–4 hours at 130°C in sulpholane achieves 85% conversion efficiency, outperforming batch reactors.

Waste Management

Potassium chloride byproducts are filtered and repurposed for agricultural applications, while spent solvents undergo fractional distillation for reuse.

Chemical Reactions Analysis

Types of Reactions: Tetrachloroterephthaloyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form tetrachloroterephthalic acid or its derivatives.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products:

Substitution Reactions: Products include substituted terephthaloyl fluorides with various functional groups.

Reduction Reactions: Products include tetrachloroterephthalic acid and its derivatives.

Oxidation Reactions: Products include higher oxidation state compounds such as tetrachloroterephthalic anhydride.

Scientific Research Applications

Chemical Intermediate for Flame Retardant Polymers

Tetrachloroterephthaloyl fluoride is primarily used as an intermediate in the synthesis of flame retardant materials. Its derivatives, particularly tetrachloroterephthaloyl chloride, are utilized to produce synthetic polyesters that exhibit high flame retardancy. These polymers are essential in applications where fire safety is critical, such as in textiles, construction materials, and electronics .

Case Study: Synthesis of Flame Retardant Polymers

- Process : The synthesis involves chlorinating terephthalic acid or its derivatives in the presence of chlorosulfonic acid and iodine catalysts.

- Yield : High yields (up to 81 mole percent) of tetrachloroterephthaloyl chloride can be achieved, which is then converted to polymers with self-extinguishing properties .

- Applications : These polymers are widely used in automotive interiors, building materials, and consumer electronics.

Synthesis of Pesticides

TCTF serves as a precursor in the production of nuclear fluorinated compounds that are valuable in pesticide synthesis. The fluorination process involves reacting tetrachloroterephthaloyl chloride with potassium fluoride to produce tetrafluoroterephthaloyl fluoride, which can then be utilized to synthesize various pesticidal compounds .

Data Table: Pesticide Synthesis from TCTF

| Compound | Reaction Conditions | Yield (%) | Application Area |

|---|---|---|---|

| Tetrafluoroterephthaloyl fluoride | 150°C with potassium fluoride | 80% | Agricultural pesticides |

| Monochlorotrifiuoroterephthaloyl fluoride | Elevated temperatures | 72% | Insecticides |

Fluorinated Aromatic Compounds

The fluorination of TCTF leads to the production of various fluorinated aromatic compounds that have diverse applications in pharmaceuticals and agrochemicals. These compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.

Research Findings

- The fluorination process typically requires high temperatures (over 200°C) and can yield a mixture of products, including fully and partially fluorinated derivatives .

- The resulting compounds can be further modified to develop new drugs or agricultural chemicals with improved efficacy.

Material Science Applications

In material science, TCTF is explored for its potential use in developing high-performance polymers that can withstand extreme conditions. The incorporation of fluorinated groups into polymer backbones enhances properties such as thermal stability and chemical resistance.

Case Study: Development of High-Performance Polymers

Mechanism of Action

The mechanism of action of tetrachloroterephthaloyl fluoride involves its ability to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is attributed to the electron-withdrawing effects of the fluorine and chlorine atoms, which increase the electrophilicity of the carbonyl carbon in the terephthaloyl group. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, leading to modifications that alter their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Terephthaloyl Chloride (CAS 100-20-9)

- Structural Differences : Terephthaloyl chloride (C₈H₄Cl₂O₂) lacks the four additional chlorine atoms present in tetrachloroterephthaloyl chloride, resulting in a lower molecular weight (203.02 g/mol) .

- Synthesis : Produced from terephthalic acid and chlorinating agents (e.g., thionyl chloride), whereas the tetrachloro derivative requires exhaustive chlorination in chlorosulfonic acid .

- Reactivity : The absence of peripheral chlorine atoms in terephthaloyl chloride increases its reactivity in polycondensation reactions (e.g., Kevlar production), while the tetrachloro variant’s steric hindrance may slow reaction kinetics .

- Applications : Terephthaloyl chloride is widely used in polyamides and polyesters, whereas the tetrachloro analog is favored for halogenated polymers requiring thermal stability and LOX resistance .

- Hazards : Both compounds are acutely toxic and corrosive, but tetrachloroterephthaloyl chloride releases more hydrogen chloride (HCl) upon decomposition due to its higher chlorine content .

Tetrachloroterephthalic Acid (CAS 2136-79-0)

- Functional Groups : The carboxylic acid derivative (C₈Cl₄O₄) lacks the reactive acyl chloride groups, making it less reactive in polymer synthesis compared to tetrachloroterephthaloyl chloride .

- Applications : Primarily used as an intermediate in organic synthesis, whereas the acyl chloride is directly incorporated into polymer backbones .

Other Chlorinated Aromatic Compounds

- Tetrachlorophthalonitrile (CAS 1953-99-7) : Contains nitrile groups instead of acyl chlorides, enabling use in agrochemicals rather than polymers .

- Poly(hexafluoropentamethylenetetrachloroterephthalate) : A polyester derived from tetrachloroterephthaloyl chloride, exhibiting exceptional thermal stability (melting point >380°C) and LOX compatibility, critical for rocket fuel systems .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Application Comparison

Research Findings and Industrial Relevance

- Flame Retardancy : The compound’s high chlorine content (62.4% by mass) enhances fire resistance in polymers, surpassing less halogenated analogs .

- Synthetic Challenges : Chlorination of terephthaloyl chloride requires precise control to avoid by-products like CF₂Cl-containing compounds, which degrade polymer performance .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Tetrachloroterephthaloyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer: The compound is synthesized via halogenation of terephthaloyl chloride derivatives. For example, melt polymerization with hexafluoropentanediol at 210–220°C for 17 hours yields a high-halogen-content polymer . Key variables include temperature control (to avoid decomposition) and stoichiometric ratios of reactants. Characterization via melting point (>380°C) and brittleness assessments can validate structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer: Use HPLC for purity analysis (≥95% purity thresholds) and spectroscopic techniques (e.g., FT-IR, NMR) to confirm the dichloride structure. Cross-reference CAS 719-32-4 data for molecular formula (C₈Cl₆O₂) and substituent positions (2,3,5,6-tetrachloro) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer: It serves as a precursor for halogenated polymers with high thermal stability (>380°C) and LOX (liquid oxygen) compatibility, critical for aerospace materials. Experimental designs should evaluate polymer brittleness and thermal degradation thresholds under controlled atmospheres .

Advanced Research Questions

Q. How can conflicting toxicity data for halogenated terephthaloyl derivatives be reconciled?

- Methodological Answer: Analyze discrepancies by comparing species-specific responses (e.g., human vs. rodent), exposure routes (oral, dermal), and health endpoints (e.g., respiratory effects vs. systemic toxicity). Use inclusion criteria from toxicological frameworks (Table C-1, ) to standardize data interpretation. For example, prioritize studies with NOAEL/LOAEL values and controlled exposure protocols .

Q. What experimental strategies optimize the hydrolytic stability of this compound derivatives?

- Methodological Answer: Test stability under varying pH and humidity using accelerated aging protocols. Monitor degradation via mass loss, FT-IR (hydroxyl group formation), and gas chromatography (volatile byproducts). Compare results with structurally similar compounds (e.g., p-toluenesulfonamide derivatives) to identify stabilizing functional groups .

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer: Perform DFT calculations to map electron-withdrawing effects on the carbonyl carbon. Validate experimentally by measuring reaction kinetics with nucleophiles (e.g., amines) under controlled solvent polarity. Correlate Hammett σ constants with observed reactivity trends .

Q. What methodologies address contradictory results in thermal decomposition studies of halogenated polymers?

- Methodological Answer: Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition pathways. Compare inert vs. oxidative atmospheres and assess residue composition. Reconcile discrepancies by standardizing heating rates (e.g., 10°C/min) and sample mass (≤5 mg) .

Methodological Frameworks

Q. How should researchers design a systematic literature review for this compound?

- Methodological Answer: Apply Boolean search strategies with terms like "halogenated terephthaloyl derivatives" AND "synthesis" OR "toxicity." Exclude non-peer-reviewed sources and prioritize studies using inclusion criteria (e.g., species, exposure routes) from regulatory frameworks . Use tools like Semrush or Google’s "People Also Ask" to identify understudied questions .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.